molecular formula C17H12ClNO2 B14651225 Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- CAS No. 51671-05-7

Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)-

Cat. No.: B14651225
CAS No.: 51671-05-7
M. Wt: 297.7 g/mol
InChI Key: BUSHGHMSCCWJSO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-1-naphthalenyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-naphthylamine with benzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the amide bond between the amine and carboxylic acid groups.

Another approach involves the use of protecting groups to selectively functionalize the naphthalene ring before coupling it with benzoic acid. This method allows for greater control over the reaction conditions and can yield higher purity products.

Industrial Production Methods

Industrial production of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-: This compound is structurally similar but lacks the 3-chloro-1-naphthalenyl group.

    Benzoic acid, 3-chloro-: This compound has a chlorine substituent on the benzoic acid ring but does not have the naphthalenyl group.

    Tolfenamic acid: This compound is an aminobenzoic acid derivative with a similar structure but different substituents.

Uniqueness

Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is unique due to the presence of both the 3-chloro-1-naphthalenyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, leading to unique biological activities compared to other similar compounds.

Properties

CAS No.

51671-05-7

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-[(3-chloronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H12ClNO2/c18-12-9-11-5-1-2-6-13(11)16(10-12)19-15-8-4-3-7-14(15)17(20)21/h1-10,19H,(H,20,21)

InChI Key

BUSHGHMSCCWJSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2NC3=CC=CC=C3C(=O)O)Cl

Origin of Product

United States

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